

An In-depth Technical Guide on the Crystalline Geometry of Calcium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and crystalline structure of **calcium hydride** (CaH₂), a saline hydride recognized for its utility as a potent reducing and drying agent. While its direct application in drug development is limited, a thorough understanding of its structural chemistry is pertinent for professionals in materials science and chemical synthesis who may handle this compound. This document outlines the ionic nature of CaH₂, presents key structural data, details the experimental protocols for its characterization, and provides a visual representation of its fundamental ionic bonding.

Core Concepts: Ionic Bonding and Crystal Lattice Structure

Contrary to the discrete molecular geometries predicted by VSEPR theory for covalent compounds, **calcium hydride** is an ionic compound. Its structure is not defined by localized bonds and bond angles in a single molecule but by the electrostatic attraction between calcium cations (Ca²⁺) and hydride anions (H⁻) arranged in a highly ordered, three-dimensional crystal lattice.[1][2]

The formation involves the transfer of two valence electrons from the calcium atom to two hydrogen atoms, resulting in a stable salt-like structure.[2] At ambient conditions, **calcium hydride** crystallizes primarily in the orthorhombic Pnma space group, which is a cotunnite-type



structure.[3][4][5][6][7] In this arrangement, each calcium ion is coordinated with nine hydride ions, creating a complex and stable solid-state matrix.[3][4][5]

Quantitative Structural Data

The precise geometry of the **calcium hydride** crystal lattice has been determined through experimental techniques such as X-ray and neutron diffraction. The key quantitative data describing the orthorhombic (Pnma) crystal structure are summarized below.

Parameter	Value	Reference
Crystal System	Orthorhombic	INVALID-LINK[3][4]
Space Group	Pnma (No. 62)	INVALID-LINK[3][4][5][6][7]
Lattice Parameters		
a	3.57 Å	INVALID-LINK[3]
b	5.90 Å	INVALID-LINK[3]
С	6.77 Å	INVALID-LINK[3]
α, β, γ	90.00°	INVALID-LINK[3]
Coordination Geometry	Ca ²⁺ is 9-coordinate with H ⁻	INVALID-LINK[3][4]
Ca-H Bond Distances	Range from 2.24 Å to 2.61 Å	INVALID-LINK[3]
Unit Cell Volume	142.60 ų	INVALID-LINK[3]

Note: A hexagonal (P6₃/mmc) polymorph of CaH₂ has also been reported, with Ca-H bond distances ranging from 2.20-2.67 Å.[8]

Experimental Protocols for Structural Determination

The characterization of the crystal structure of metal hydrides like CaH₂ relies on diffraction techniques. Due to the low scattering power of hydrogen with X-rays, neutron diffraction is a critical complementary method for precisely locating the hydride ions within the lattice.

Neutron Powder Diffraction



Neutron diffraction is the definitive method for determining the position of hydrogen (or its isotope, deuterium) in crystal structures.[9][10][11][12]

Objective: To determine the precise lattice parameters and atomic positions of Ca²⁺ and H⁻ ions in the CaH₂ crystal structure.

Methodology:

- Sample Preparation: A high-purity, powdered sample of calcium deuteride (CaD₂) is often used instead of CaH₂. Deuterium has a larger and more coherent neutron scattering cross-section and produces significantly less incoherent scattering than hydrogen, resulting in a much cleaner diffraction pattern with a better signal-to-noise ratio.[9][10] The powder is typically loaded into a sample holder made of a material with low neutron absorption, such as vanadium.
- Instrumentation: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source.[12] The powdered sample is placed in a high-resolution neutron powder diffractometer.
- Data Collection: A monochromatic beam of neutrons is directed at the sample. The neutrons
 are diffracted by the crystalline planes of the CaD₂ powder. Detectors arranged around the
 sample measure the intensity of the diffracted neutrons as a function of the scattering angle
 (2θ). Data is collected over a wide angular range to obtain a complete diffraction pattern.
- Data Analysis (Rietveld Refinement): The resulting diffraction pattern is a plot of neutron intensity versus scattering angle. This pattern is analyzed using the Rietveld refinement method. An initial structural model (e.g., the orthorhombic Pnma space group) is proposed. The software then calculates a theoretical diffraction pattern based on this model and iteratively adjusts structural parameters—such as lattice parameters, atomic positions, and thermal displacement parameters—to achieve the best possible fit between the calculated and the experimental patterns.[13] This process yields the final, high-precision crystal structure.

X-ray Powder Diffraction (XRPD)

XRPD is a more common and accessible technique used to identify the crystalline phase and determine the lattice parameters. While less sensitive to hydrogen, it is excellent for defining



the positions of heavier atoms like calcium.

Objective: To identify the crystalline phase of CaH2 and determine its unit cell dimensions.

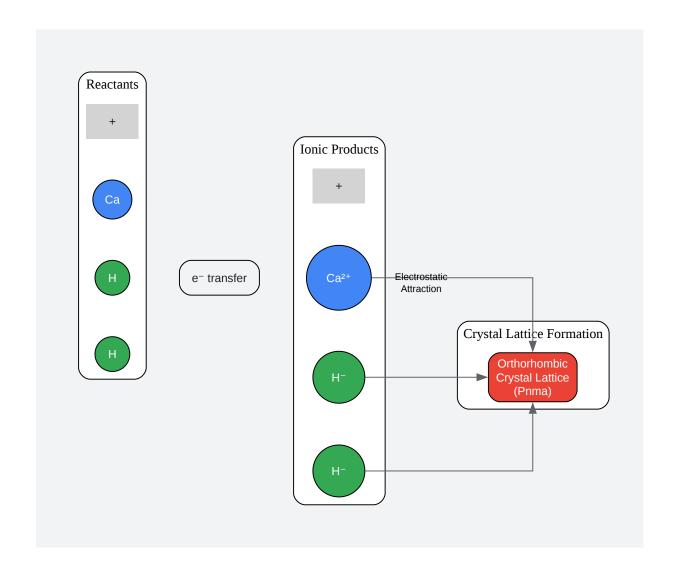
Methodology:

- Sample Preparation: A fine powder of CaH₂ is prepared. To prevent reaction with atmospheric moisture, the sample may be mixed with an inert substance like mineral oil or handled in a glovebox. The powder is packed into a sample holder or a capillary tube.
- Instrumentation: A powder X-ray diffractometer is used. The instrument consists of an X-ray source (typically Cu Kα), a sample stage, and an X-ray detector.
- Data Collection: A monochromatic X-ray beam is directed onto the sample. The sample is rotated to ensure all crystal orientations are exposed to the beam. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.
- Data Analysis: The resulting diffractogram shows peaks at specific 2θ angles, corresponding to the d-spacings of the crystal planes as described by Bragg's Law (nλ = 2d sinθ). The positions and intensities of these peaks are characteristic of the CaH₂ orthorhombic crystal structure. By indexing these peaks, the space group can be confirmed, and the lattice parameters (a, b, c) of the unit cell can be precisely calculated.

Visualization of Ionic Bonding in Calcium Hydride

The following diagram illustrates the fundamental process of electron transfer from calcium to hydrogen, leading to the formation of ions that subsequently assemble into a crystal lattice.





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Caption: Logical workflow of CaH2 formation from reactants to a stable ionic crystal lattice.



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Crystalline Geometry of Calcium Hydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178222#molecular-geometry-of-calcium-hydride]

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